2-Bromo-3-propoxypyridine
Description
2-Bromo-3-propoxypyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-3-propoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
WKTVQPLAMOUHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-propoxypyridine typically involves the bromination of 3-propoxypyridine. One common method includes the reaction of 3-propoxypyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for 2-Bromo-3-propoxypyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-propoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-propoxypyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-propoxypyridine depends on the specific application and the target moleculeThese interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bromopyridine Derivatives
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